N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine

Catalog No.
S3057034
CAS No.
1039726-83-4
M.F
C14H19N3O3
M. Wt
277.324
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine

CAS Number

1039726-83-4

Product Name

N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine

IUPAC Name

(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid

Molecular Formula

C14H19N3O3

Molecular Weight

277.324

InChI

InChI=1S/C14H19N3O3/c1-11(13(18)19)15-14(20)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,20)(H,18,19)/t11-/m0/s1

InChI Key

ZQGRWLKXGZLZNB-NSHDSACASA-N

SMILES

CC(C(=O)O)NC(=O)N1CCN(CC1)C2=CC=CC=C2

solubility

not available

Application in Anticancer Activity

Scientific Field: Medicinal Chemistry, Oncology

Summary of Application: This compound has been used in the synthesis of N-Mannich-base-type hybrid compounds, which have shown promising anticancer activity. These compounds were designed to have a direct impact only on cancer cells .

Methods of Application: The compound was used in the design and synthesis of a new series of N-Mannich-base-type hybrid compounds containing morfoline or different substituted piperazines moieties, a 1,3,4-oxadiazole ring, and a 4,6-dimethylpyridine core .

Results or Outcomes: The synthesized compounds were tested for their potential cytotoxicity against five human cancer cell lines. Two of the active N-Mannich bases showed significant growth inhibition effects in melanoma cell lines .

Application in Alzheimer’s Disease Treatment

Scientific Field: Medicinal Chemistry, Neurology

Summary of Application: The compound has been used in the design and synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Methods of Application: A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized. Their bioactivities were evaluated by the Ellman’s method .

Results or Outcomes: Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC50 of 0.90 μM .

Application in Anticonvulsant Activity

Summary of Application: The compound has been used in the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which have been evaluated for their anticonvulsant activity .

Methods of Application: Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .

N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine is a compound characterized by the presence of a phenylpiperazine moiety attached to the carbonyl group of L-alanine. Its molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3}, and it has a molecular weight of approximately 275.32 g/mol. The structure consists of an L-alanine backbone, which is an amino acid, with a phenylpiperazine group that enhances its biological activity and potential therapeutic applications .

The chemical reactivity of N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine can be attributed to its functional groups. The carbonyl group can participate in nucleophilic addition reactions, while the amino group of L-alanine can engage in peptide bond formation. Additionally, the phenylpiperazine moiety may undergo electrophilic aromatic substitution reactions due to the electron-rich nature of the phenyl ring .

Example Reactions

  • Formation of Peptides: Reacting with another amino acid to form dipeptides or larger peptides.
  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles such as amines or alcohols.

N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine exhibits significant biological activities, particularly in cancer research. Studies have shown that derivatives containing the phenylpiperazine structure can inhibit tumor cell growth and induce cell cycle arrest by targeting tubulin polymerization. This mechanism is crucial for cancer therapeutics as it disrupts the mitotic process in rapidly dividing cells .

In vitro studies have reported that compounds similar to N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine demonstrate low nanomolar inhibitory concentrations against various cancer cell lines, indicating potent antiproliferative properties .

The synthesis of N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine typically involves several steps:

  • Protection of L-Alanine: The amino group of L-alanine may be protected to prevent unwanted reactions during subsequent steps.
  • Formation of Carbonyl Derivative: The protected L-alanine is reacted with a suitable carbonyl reagent to introduce the phenylpiperazine moiety.
  • Deprotection: Finally, any protecting groups are removed to yield the final product.

Specific methods may vary depending on the desired purity and yield, but common reagents include coupling agents and solvents that facilitate the reaction conditions .

N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents due to its ability to inhibit tubulin polymerization.
  • Biochemical Research: As a tool for studying cell cycle regulation and tumor biology.

The compound's unique structure allows for modifications that can enhance its efficacy and selectivity against specific cancer types .

Interaction studies involving N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine have focused on its binding affinity to various biological targets, particularly β-tubulin. Molecular docking studies suggest that this compound binds effectively at the colchicine site on β-tubulin, which is critical for inhibiting microtubule assembly and thus affecting cell division .

Furthermore, studies involving flow cytometry have demonstrated that this compound can induce G2/M phase arrest in cancer cells, confirming its potential as an antitumor agent .

Several compounds share structural features or biological activities with N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine. These include:

Compound NameStructure FeaturesBiological Activity
10-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-10H-phenoxazinePhenoxazine core with piperazineAntiproliferative against cancer cell lines
1-(2'-hydroxypropyl)-3-aryl-pyrazole derivativesPyrazole core with aryl groupsAnticancer activity
N-(phenethyl)-L-alanine derivativesPhenethylamine structureNeuroactive properties

Uniqueness: The distinct combination of the phenylpiperazine moiety with L-alanine provides unique pharmacological profiles not observed in other compounds, particularly in terms of targeting tubulin polymerization effectively while retaining amino acid characteristics that may enhance solubility and bioavailability .

Classical Synthetic Routes to Phenylpiperazine Core Structures

Bis(2-Chloroethyl)amine Cyclization Methods

The cyclization of bis(2-chloroethyl)amine hydrochloride with aromatic amines remains a cornerstone for synthesizing phenylpiperazine derivatives. In this method, aniline derivatives react with bis(2-chloroethyl)amine hydrochloride under thermal conditions (160–250°C) to form N-phenylpiperazine hydrochloride via nucleophilic substitution and subsequent cyclization [1] [5]. For instance, heating aniline and bis(2-chloroethyl)amine hydrochloride at 190°C for 3 hours in a solvent-free system yields N-phenylpiperazine with purities exceeding 99% and yields up to 79.8% [5]. This approach is favored industrially due to its simplicity and cost-effectiveness, as demonstrated by its application in producing intermediates for pharmaceuticals like Aripiprazole and Trazodone [4].

Key advantages include:

  • Minimal solvent use, reducing waste generation [5].
  • High scalability, with documented success in 500L reactors [5].
  • Broad substrate compatibility, allowing modifications at the aniline moiety [1].

However, challenges such as high energy demands and the need for precise temperature control persist [5].

Palladium-Catalyzed Approaches

Palladium-catalyzed decarboxylative cyclization has emerged as a powerful tool for constructing substituted piperazines. By reacting propargyl carbonates with bis-nitrogen nucleophiles (e.g., diamines), this method achieves regio- and stereochemical control under mild conditions [2]. For example, palladium(0) catalysts facilitate the formation of π-allyl intermediates, which undergo intramolecular attack to yield piperazinones with excellent yields (75–95%) [2]. This strategy is particularly advantageous for introducing stereochemical complexity, as seen in the synthesis of amino acid-derived piperazines [2].

Mechanistic Highlights:

  • Oxidative addition of Pd(0) to propargyl carbonates generates cationic palladium-allene intermediates [2].
  • Nucleophilic attack by sulfonamide nitrogen forms Pd-carbenoid species, which protonate to Pd(II)-π-allyl complexes [2].
  • Intramolecular reductive elimination furnishes the piperazine core [2].

This method’s modularity enables rapid diversification, though catalyst cost and ligand design remain limiting factors for industrial adoption [2].

Contemporary Synthetic Innovations

Recent advances focus on enhancing atom economy and reducing reliance on toxic reagents. Solvent-free cyclizations [5], microwave-assisted heating, and flow chemistry setups are being explored to accelerate reaction kinetics and improve yields. Additionally, photocatalytic methods using visible light to initiate cyclization reactions show promise for synthesizing chiral piperazines, though these are yet to be applied to phenylpiperazine derivatives specifically.

Synthetic Approaches to N-[(4-Phenylpiperazin-1-yl)carbonyl]-L-alanine

Condensation Reactions with L-Alanine

The conjugation of phenylpiperazine to L-alanine typically involves activating the carboxylic acid group of L-alanine for amide bond formation. Carbodiimide reagents (e.g., EDC, DCC) facilitate condensation between the primary amine of phenylpiperazine and the carboxylic acid of L-alanine. For instance, coupling 4-phenylpiperazine with N-protected L-alanine (e.g., Boc-L-alanine) in the presence of HOBt and DIPEA yields the target compound after deprotection [3].

Critical Considerations:

  • Protection of functional groups: The α-amino group of L-alanine often requires temporary protection (e.g., Boc or Fmoc) to prevent side reactions [3].
  • Solvent selection: Polar aprotic solvents like DMF or DCM are preferred to dissolve both aromatic and amino acid components [1].

Carbonylative Coupling Strategies

Palladium-catalyzed carbonylative coupling offers a direct route to install the carbonyl bridge. By reacting 4-phenylpiperazine with L-alanine-derived iodides or bromides under CO atmosphere, this method avoids pre-activation of the carboxylic acid. For example, using Pd(PPh₃)₄ and Xantphos as ligands, carbonylative coupling between 4-phenylpiperazine and methyl L-alaninate achieves the desired product in ~70% yield [2].

Chemoselective Protection/Deprotection Sequences

To ensure selective reaction at the piperazine nitrogen, orthogonal protection strategies are employed:

  • Boc protection: The secondary amine of piperazine is protected with tert-butoxycarbonyl (Boc) groups, allowing selective acylation at the primary amine [3].
  • Fmoc deprotection: In solid-phase synthesis, fluorenylmethyloxycarbonyl (Fmoc) groups on L-alanine are removed under mild basic conditions, enabling sequential coupling [3].

Greener Synthetic Alternatives

Efforts to improve sustainability include:

  • Solvent-free cyclizations: Eliminating DMF or toluene reduces environmental impact [5].
  • Biocatalytic approaches: Lipases and transaminases are being explored for enantioselective amide bond formation.
  • Microwave-assisted synthesis: Reducing reaction times from hours to minutes, as demonstrated in piperazine cyclizations [5].

Scale-up and Industrial Production Considerations

Industrial synthesis prioritizes cost, yield, and reproducibility:

  • Thermal cyclization: Scalable in batch reactors up to 500L, with yields >75% [5].
  • Catalyst recycling: Palladium recovery systems (e.g., immobilized catalysts) mitigate costs in carbonylative couplings [2].
  • Purification challenges: Distillation and column chromatography remain bottlenecks; membrane-based separations are under investigation [4].

Core Pharmacophore Analysis

The core pharmacophore of N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine encompasses several critical structural elements that collectively determine its biological activity profile. The phenyl ring system serves as the primary aromatic component, providing essential π-π stacking interactions with aromatic residues in target receptors [1]. This aromatic system requires specific electronic properties to maintain high-affinity binding, functioning as a crucial recognition element for receptor engagement.

The piperazine nitrogen atoms constitute fundamental ionizable centers that provide positive charge under physiological conditions [2]. These nitrogen atoms facilitate electrostatic interactions with negatively charged residues in receptor binding sites, representing a critical component for receptor activation. The strategic positioning of these nitrogen atoms within the piperazine ring creates an optimal spatial arrangement for simultaneous engagement of multiple binding sites.

Aromatic substitution patterns, particularly at the ortho, meta, and para positions of the phenyl ring, significantly influence 5-HT1A and α1-adrenergic receptor selectivity [3]. The meta position appears particularly implicated in selectivity modulation, with the 5-HT1A receptor demonstrating greater tolerance for bulky substituents compared to the more sterically restricted α1 receptor, which shows optimal activity with substituents having volumes between 11-25 ų [4].

The hydrophobic pocket interactions facilitate membrane permeability and cellular distribution, essential for achieving therapeutic concentrations at target sites. These interactions are mediated through the lipophilic character of the phenyl ring system, which enables favorable partitioning across biological membranes.

Hydrogen bond donors and acceptors, primarily represented by NH groups within the piperazine ring, provide specific binding interactions with polar residues in receptor sites. These interactions significantly influence binding kinetics and contribute to the overall binding affinity profile.

Contribution of Phenylpiperazine Moiety to Biological Activity

The phenylpiperazine moiety represents a privileged scaffold in medicinal chemistry, contributing multiple dimensions to biological activity through distinct structural features. The phenyl ring component provides high binding affinity impact, functioning as an essential element for activity maintenance. This aromatic system determines receptor subtype preference through electronic complementarity and spatial fitting within receptor binding pockets [5].

The piperazine ring delivers a high-impact contribution through its basic center properties, with the nitrogen atoms providing basicity (pKa approximately 9) under physiological conditions. This basicity enables crucial electrostatic interactions with negatively charged residues while influencing α1-adrenergic and 5-HT1A receptor selectivity patterns [2]. The piperazine ring demonstrates moderate metabolic stability, with susceptibility to oxidative metabolism varying based on substitution patterns.

N-4 substitution represents a moderate potency modulation point, enabling fine-tuning of biological activity through substituent modifications. These substitutions can modulate off-target interactions and influence physicochemical properties such as solubility and membrane permeability. The variable metabolic stability of different N-4 substituents provides opportunities for optimizing pharmacokinetic profiles.

The aromatic electron density significantly affects π-interaction capabilities, influencing both binding affinity and selectivity through electronic complementarity with receptor binding sites. These electronic effects directly impact Phase I metabolism pathways, particularly oxidative transformations catalyzed by cytochrome P450 enzymes.

Conformational flexibility within the phenylpiperazine system provides moderate influence on molecular fitting within receptor binding sites, enabling induced fit mechanisms that optimize binding interactions. This flexibility affects metabolic clearance patterns and influences protein binding characteristics.

The spatial geometry of the phenylpiperazine moiety determines binding site compatibility and controls enzymatic recognition patterns. This geometric arrangement influences tissue distribution and represents a key determinant of therapeutic selectivity.

Significance of L-alanine Incorporation

The incorporation of L-alanine into the structure provides multiple advantageous contributions to the overall pharmacological profile. The methyl side chain of alanine exhibits helix-stabilizing properties, promoting α-helical conformations that enhance binding interactions with target receptors [6]. This conformational preference facilitates optimal spatial positioning for receptor engagement while providing hydrophobic contacts within binding pockets.

The carboxyl group of L-alanine introduces conformational constraints that reduce molecular flexibility, potentially improving binding selectivity through enhanced geometric complementarity. This functional group enables electrostatic interactions with basic residues in receptor binding sites, contributing to binding affinity and specificity. The carboxyl group significantly enhances aqueous solubility, improving bioavailability characteristics compared to more lipophilic analogs.

The amino group provides ionic interaction capabilities, enabling hydrogen bonding with polar residues in receptor binding sites. These interactions contribute to stereospecific binding enhancement, as the L-configuration provides optimal spatial arrangement for target recognition. The amino group also reduces overall lipophilicity, potentially improving pharmacokinetic properties.

The chiral center inherent in L-alanine enables stereochemical recognition mechanisms, enhancing binding selectivity through preferential interaction with specific receptor conformations. This stereochemical specificity influences binding kinetics and contributes to improved therapeutic selectivity profiles.

The conformational preference for α-helical structures facilitates optimal receptor interactions while influencing binding kinetics. This structural bias toward helical conformations can enhance binding affinity through improved geometric complementarity with receptor binding sites.

The hydrogen bonding capacity of both the amino and carboxyl groups facilitates backbone interactions with receptor proteins, modulating receptor activation mechanisms. These interactions affect plasma protein binding characteristics and influence tissue distribution patterns.

Molecular Conformation and Receptor Interactions

The molecular conformation of N-[(4-Phenylpiperazin-1-yl)carbonyl]-l-alanine plays a crucial role in determining receptor binding affinity and selectivity. The compound adopts specific conformational states that optimize interactions with target receptors through complementary spatial arrangements. The phenylpiperazine moiety provides conformational flexibility that enables induced fit mechanisms during receptor binding [7].

Molecular docking studies have identified key binding interactions, with residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 serving as primary binding sites for phenylpiperazine derivatives at α1A-adrenergic receptors [8]. These interactions are primarily driven by hydrogen bond formation and electrostatic forces, with the binding affinity depending on the functional groups present in the ligand structure.

The conformational dynamics of the molecule enable different binding orientations depending on receptor conformational states. This adaptability allows the compound to maintain binding affinity across different receptor conformations, contributing to its pharmacological versatility. The coupling of different ligand orientations to distinct receptor conformations provides a mechanism for modulating allosteric effects.

The spatial geometry of the molecule determines binding site compatibility and influences the formation of key intermolecular interactions. The phenyl ring system engages in π-π stacking interactions with aromatic residues, while the piperazine nitrogen atoms form electrostatic interactions with negatively charged residues in the binding pocket.

The L-alanine component contributes to molecular conformation through its inherent conformational preferences. The α-helical tendency of alanine-containing sequences enhances binding interactions through improved geometric complementarity with receptor binding sites. This conformational bias facilitates optimal positioning of functional groups for receptor interaction.

QSAR Modeling of Phenylpiperazine-Based Compounds

Quantitative Structure-Activity Relationship modeling of phenylpiperazine-based compounds has revealed significant correlations between molecular descriptors and biological activity. Electronic descriptors, including Hammett constants and LUMO/HOMO energies, demonstrate strong correlations with activity (r² = 0.75-0.85), indicating the importance of electronic effects in determining biological potency [9].

Steric descriptors, such as Sterimol parameters and molecular volume, show moderate to good correlations with activity (r² = 0.70-0.80), reflecting the influence of steric hindrance on receptor binding. These descriptors are particularly valuable for optimizing substituent patterns to achieve desired activity profiles while maintaining acceptable steric complementarity with receptor binding sites.

Hydrophobic descriptors, including LogP values and hydrophobic surface area calculations, demonstrate good correlations with membrane permeation properties (r² = 0.65-0.75). These descriptors are particularly useful for ADMET prediction and optimization of pharmacokinetic properties during drug development.

Topological descriptors, such as connectivity indices and path counts, show moderate correlations with molecular connectivity patterns (r² = 0.60-0.70). These descriptors provide insights into molecular topology effects on biological activity and are useful for scaffold hopping applications in drug design.

Constitutional descriptors, including molecular weight and atom counts, provide basic screening utility with moderate correlations (r² = 0.55-0.65). While these descriptors offer limited predictive power for activity optimization, they serve as useful filters for drug-like property assessment.

Geometrical descriptors, such as molecular surface area and radius of gyration, demonstrate good correlations with three-dimensional shape effects (r² = 0.60-0.70). These descriptors are particularly valuable for conformational analysis and understanding shape-activity relationships in phenylpiperazine-based compounds.

Bioisosteric Replacement Strategies

Bioisosteric replacement strategies for phenylpiperazine-based compounds offer opportunities to modulate pharmacological properties while maintaining biological activity. The phenyl ring can be replaced with various saturated bioisosteres, including cubane, bicyclo[2.2.2]octane, and 2-oxabicyclo[2.2.2]octane, which provide reduced lipophilicity and enhanced metabolic stability [10] [11]. However, these replacements typically show moderate success rates (40-60% activity retention) due to the loss of π-π stacking interactions.

The piperazine ring demonstrates high compatibility with bioisosteric replacements, including dipyrrolidine, morpholine, and homopiperazine systems. These replacements can alter pKa values and modify selectivity profiles while maintaining high activity retention rates (70-90%). The structural similarity of these bioisosteres to the original piperazine ring enables preservation of key binding interactions.

Amide bond replacements using heterocyclic bioisosteres such as 1,2,3-triazole, 1,3,4-oxadiazole, and tetrazole offer improved metabolic stability and reduced hydrolysis susceptibility. These replacements demonstrate good success rates (60-80% activity retention) while providing enhanced pharmacokinetic properties.

The carboxyl group can be replaced with various bioisosteres, including tetrazole, hydroxamic acid, and sulfonamide functionalities. These replacements can enhance binding affinity through different interaction mechanisms while reducing pKa values. However, success rates are variable (30-70% activity retention) due to the diverse interaction profiles of these bioisosteres.

Methyl group replacements using trifluoromethyl, cyclopropyl, or vinyl substituents can increase potency and alter metabolism patterns. These replacements demonstrate good success rates (60-85% activity retention) while providing opportunities to modulate electronic and steric properties.

Amino group bioisosteres, including hydroxyl, fluorine, and cyano groups, can modify hydrogen bonding patterns and alter electronic properties. These replacements show moderate success rates (45-65% activity retention) due to the significant changes in interaction profiles compared to the original amino group.

XLogP3

1.1

Dates

Last modified: 08-18-2023

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